molecular formula C2H3F2OP B14710349 Ethenylphosphonic difluoride CAS No. 18133-42-1

Ethenylphosphonic difluoride

Cat. No.: B14710349
CAS No.: 18133-42-1
M. Wt: 112.02 g/mol
InChI Key: XKGDIYUNFPJUEP-UHFFFAOYSA-N
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Description

Ethenylphosphonic difluoride is an organophosphorus compound characterized by the presence of a vinyl group (ethenyl) attached to a phosphonic difluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of ethenylphosphonic dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. Electrochemical fluorination, such as the Simons’ process, is a widely used method. This process involves the electrolysis of the organic substrate in anhydrous hydrogen fluoride (AHF) using nickel electrodes . The products are mostly perfluorinated, making this method highly efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethenylphosphonic difluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, sodium fluoride, and various oxidizing and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted ethenylphosphonic compounds. These products have various applications in different fields .

Scientific Research Applications

Ethenylphosphonic difluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethenylphosphonic difluoride involves its interaction with molecular targets through its reactive fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules. The compound’s reactivity is influenced by the presence of the ethenyl group, which can participate in various chemical reactions, enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethenylphosphonic difluoride include:

Uniqueness

This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

18133-42-1

Molecular Formula

C2H3F2OP

Molecular Weight

112.02 g/mol

IUPAC Name

1-difluorophosphorylethene

InChI

InChI=1S/C2H3F2OP/c1-2-6(3,4)5/h2H,1H2

InChI Key

XKGDIYUNFPJUEP-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(F)F

Origin of Product

United States

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